Cas no 15443-52-4 (N-(2-methylpropyl)cyclohexanamine)

N-(2-methylpropyl)cyclohexanamine is a secondary amine featuring a cyclohexyl backbone substituted with an isobutyl group. This compound is valued for its structural versatility, serving as a key intermediate in organic synthesis and pharmaceutical applications. The cyclohexyl moiety contributes to conformational stability, while the branched alkyl chain enhances lipophilicity, making it useful in solubility modulation and drug design. Its well-defined reactivity profile allows for selective functionalization, enabling applications in catalysis and specialty chemical production. The compound’s purity and consistent performance make it suitable for research and industrial processes requiring precise amine derivatives. Proper handling under inert conditions is recommended to maintain stability.
N-(2-methylpropyl)cyclohexanamine structure
15443-52-4 structure
Product Name:N-(2-methylpropyl)cyclohexanamine
CAS No:15443-52-4
MF:C10H21N
MW:155.28044295311
MDL:MFCD11138566
CID:191634
PubChem ID:84918
Update Time:2025-06-08

N-(2-methylpropyl)cyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine,N-(2-methylpropyl)-
    • N-isobutylcyclohexylamine
    • N-(2-Methylpropyl)cyclohexanamine
    • SCHEMBL1043149
    • NS00051643
    • EN300-32364
    • CYCLOHEXYLISOBUTYLAMINE
    • UNII-T3AH2WFV4Z
    • n-isobutylcyclohexanamine
    • T3AH2WFV4Z
    • EINECS 239-457-8
    • Cyclohexanamine, N-(2-methylpropyl)-
    • DTXSID10934988
    • 15443-52-4
    • AKOS000222659
    • N-(2-methylpropyl)cyclohexanamine
    • MDL: MFCD11138566
    • Inchi: 1S/C10H21N/c1-9(2)8-11-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3
    • InChI Key: ARHUUPGCYHESJV-UHFFFAOYSA-N
    • SMILES: N(CC(C)C)C1CCCCC1

Computed Properties

  • Exact Mass: 155.16753
  • Monoisotopic Mass: 155.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 93
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2
  • XLogP3: 2.9

Experimental Properties

  • Density: 0.84
  • Boiling Point: 200.1°Cat760mmHg
  • Flash Point: 65.7°C
  • Refractive Index: 1.454
  • PSA: 12.03

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N-(2-methylpropyl)cyclohexanamine Related Literature

Additional information on N-(2-methylpropyl)cyclohexanamine

Introduction to N-(2-methylpropyl)cyclohexanamine (CAS No. 15443-52-4)

N-(2-methylpropyl)cyclohexanamine, a compound with the chemical formula C10H21N, is a significant molecule in the field of organic chemistry and pharmaceutical research. This amine derivative, identified by its CAS number 15443-52-4, has garnered attention due to its unique structural properties and potential applications in various chemical synthesis processes.

The molecular structure of N-(2-methylpropyl)cyclohexanamine consists of a cyclohexane ring substituted with an N-(2-methylpropyl) group. This configuration imparts distinct physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the secondary amine group enhances its reactivity, allowing for further functionalization through various chemical reactions such as alkylation, acylation, and condensation.

In recent years, N-(2-methylpropyl)cyclohexanamine has been explored for its role in pharmaceutical applications. Its structural motif is reminiscent of several bioactive compounds, suggesting potential utility in drug design and development. Researchers have been particularly interested in its ability to serve as a precursor for more sophisticated pharmacophores. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties.

One of the most compelling aspects of N-(2-methylpropyl)cyclohexanamine is its versatility in synthetic chemistry. The cyclohexane ring provides a stable scaffold, while the amine group offers multiple points for chemical modification. This combination has led to its use in the synthesis of chiral auxiliaries and ligands, which are crucial in asymmetric catalysis. The ability to manipulate these structures has opened new avenues for developing enantioselective processes, which are highly valued in the pharmaceutical industry.

Recent studies have also highlighted the compound's role in material science. The unique blend of hydrophobicity and basicity makes N-(2-methylpropyl)cyclohexanamine an attractive candidate for use in polymer chemistry and surface modifications. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it useful in advanced material formulations.

The synthesis of N-(2-methylpropyl)cyclohexanamine typically involves the reaction between cyclohexanone and isobutylamine under controlled conditions. This reaction proceeds via nucleophilic addition followed by reduction, yielding the desired amine product with high efficiency. Advances in catalytic systems have further optimized this process, reducing reaction times and improving yields.

In terms of industrial applications, N-(2-methylpropyl)cyclohexanamine is utilized as a building block for more complex organic molecules. Its use in fine chemical synthesis underscores its importance as a commercial chemical intermediate. Companies specializing in specialty chemicals have integrated this compound into their product portfolios due to its reliability and reactivity profile.

The safety profile of N-(2-methylpropyl)cyclohexanamine is another critical consideration. While it does not exhibit acute toxicity at typical exposure levels, proper handling procedures must be followed to ensure worker safety. Standard laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are recommended when working with this compound.

Environmental impact assessments have also been conducted to evaluate the ecological footprint of N-(2-methylpropyl)cyclohexanamine during production and disposal. Efforts to minimize waste generation and develop greener synthetic routes have been ongoing, reflecting the industry's commitment to sustainable practices.

Future research directions for N-(2-methylpropyl)cyclohexanamine include exploring novel synthetic methodologies and expanding its applications in drug discovery. The compound's structural flexibility suggests that further derivatization could yield novel bioactive entities with therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.

In conclusion, N-(2-methylpropyl)cyclohexanamine (CAS No. 15443-52-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in organic synthesis, pharmaceutical development, and material science. As research continues to uncover new applications for this molecule, its importance is expected to grow further.

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